4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
The synthesis of 4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol typically involves a multi-step process. One common method includes the condensation of 4-ethoxy-3-methoxybenzaldehyde with 4-amino-5-(2-furyl)-4H-1,2,4-triazole-3-thiol under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles such as halides or alkoxides.
Scientific Research Applications
Medicinal Chemistry: It has shown promising activity as an antimicrobial and antifungal agent. Researchers are exploring its potential as a lead compound for the development of new drugs.
Agriculture: The compound has been investigated for its potential use as a pesticide or herbicide due to its biological activity against certain pests and weeds.
Materials Science: It has been studied for its potential use in the development of new materials with unique properties, such as conducting polymers or catalysts.
Mechanism of Action
The mechanism of action of 4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit the activity of certain enzymes or proteins essential for the survival of microorganisms. The compound may also interact with cellular membranes, disrupting their integrity and leading to cell death .
Comparison with Similar Compounds
4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol can be compared with other triazole derivatives such as:
This compound: This compound has similar structural features but may exhibit different biological activities due to variations in the substituents on the triazole ring.
This compound:
Properties
Molecular Formula |
C16H16N4O3S |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
4-[(E)-(4-ethoxy-3-methoxyphenyl)methylideneamino]-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H16N4O3S/c1-3-22-12-7-6-11(9-14(12)21-2)10-17-20-15(18-19-16(20)24)13-5-4-8-23-13/h4-10H,3H2,1-2H3,(H,19,24)/b17-10+ |
InChI Key |
WMPHJEZAUTVTHD-LICLKQGHSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CO3)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CO3)OC |
Origin of Product |
United States |
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